molecular formula C16H16N6O2S B292981 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-methoxyphenyl)hydrazinecarbothioamide

2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-methoxyphenyl)hydrazinecarbothioamide

Cat. No. B292981
M. Wt: 356.4 g/mol
InChI Key: BYVVKNBZYKCAMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-methoxyphenyl)hydrazinecarbothioamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BTA-MOT and is a derivative of benzotriazole. This compound has shown promising results in various scientific studies due to its unique properties and mechanism of action.

Mechanism of Action

BTA-MOT exerts its therapeutic effects through a unique mechanism of action. It has been found to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. This inhibition leads to the suppression of tumor growth, reduction of inflammation, and inhibition of viral replication.
Biochemical and Physiological Effects:
BTA-MOT has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, reduce the production of inflammatory cytokines, and inhibit viral replication. Additionally, it has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of BTA-MOT is its versatility. It has been shown to have potential in various scientific applications, making it a valuable tool for researchers. Additionally, it has a relatively low toxicity profile, making it a safer alternative to other chemical compounds. However, one limitation of BTA-MOT is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for the research on BTA-MOT. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of BTA-MOT and to identify potential targets for its use in cancer and viral infections.

Synthesis Methods

The synthesis of BTA-MOT involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the reaction of 4-methoxyphenylhydrazine with thiosemicarbazide to form N-(4-methoxyphenyl)hydrazinecarbothioamide. This intermediate compound is then reacted with 1H-1,2,3-benzotriazole-1-acetic acid to form the final product, BTA-MOT.

Scientific Research Applications

BTA-MOT has been extensively studied for its potential use in various scientific applications. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. Additionally, it has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

Molecular Formula

C16H16N6O2S

Molecular Weight

356.4 g/mol

IUPAC Name

1-[[2-(benzotriazol-1-yl)acetyl]amino]-3-(4-methoxyphenyl)thiourea

InChI

InChI=1S/C16H16N6O2S/c1-24-12-8-6-11(7-9-12)17-16(25)20-19-15(23)10-22-14-5-3-2-4-13(14)18-21-22/h2-9H,10H2,1H3,(H,19,23)(H2,17,20,25)

InChI Key

BYVVKNBZYKCAMK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=S)NNC(=O)CN2C3=CC=CC=C3N=N2

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NNC(=O)CN2C3=CC=CC=C3N=N2

Origin of Product

United States

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